Methyl 2-nitroisonicotinate

Descripción general

Descripción

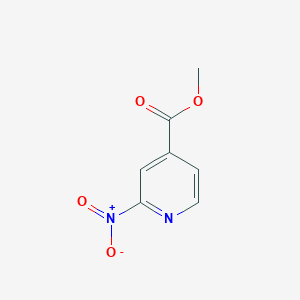

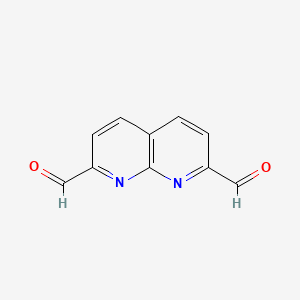

Methyl 2-nitroisonicotinate is a chemical compound with the molecular formula C7H6N2O4 . It has a molecular weight of 182.14 . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Methyl 2-nitroisonicotinate consists of a methyl group (CH3) attached to a 2-nitroisonicotinate molecule . The IUPAC name for this compound is methyl 2-nitroisonicotinate .Aplicaciones Científicas De Investigación

1. Role in Retinal Degeneration and Photoreceptor Cell Death

Methyl 2-nitroisonicotinate derivatives, such as N-methyl-N-nitrosourea (MNU), have been extensively used in scientific research to study retinal degenerative diseases (RDs). MNU is known for its selectivity in inducing photoreceptor cell death, which is a key characteristic of RDs. Studies have shown that nitric oxide synthase (NOS)/NO pathways are involved in photoreceptor cell death caused by MNU, suggesting potential therapeutic targets for RDs (Koriyama et al., 2015).

2. Use in Understanding Chemical Properties of Insecticides

Methyl 2-nitroisonicotinate plays a role in the development of novel insecticides. Research into nitroimino heterocycles, including compounds related to methyl 2-nitroisonicotinate, has led to the discovery of highly effective insecticides like thiamethoxam. These compounds exhibit significant insecticidal activity and have contributed to the development of safer, more effective pest management solutions (Maienfisch et al., 2001).

3. Understanding Neurotoxicity and Memory Impairment

Research on nitrous oxide, which shares some chemical similarities with methyl 2-nitroisonicotinate, has contributed to a better understanding of neurotoxicity and memory impairment. Studies have shown that nitrous oxide inhibits enzymes like methionine synthase, which can lead to vacuole formation and neuronal degeneration, affecting learning and memory (Culley et al., 2007).

4. Insights into DNA Methylation and Cellular Responses

Methyl 2-nitroisonicotinate related compounds, like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), are used to study DNA methylation. Such compounds interact with DNA to form methylated purines, offering insights into cellular responses to DNA damage and methylation processes. This research has implications for understanding cancer mechanisms and the effects of DNA methylation on cellular function (Lawley & Thatcher, 1970).

5. Application in Skin Vasodilation and Diabetic Neuropathy

Methyl nicotinate, a compound related to methyl 2-nitroisonicotinate, has been studied for its vasodilatory effects on the skin, especially in the context of diabetic neuropathy. Research has demonstrated its potential in increasing blood flow, which can be critical in preventing diabetic foot problems (Caselli et al., 2003).

Safety And Hazards

When handling Methyl 2-nitroisonicotinate, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

Propiedades

IUPAC Name |

methyl 2-nitropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-13-7(10)5-2-3-8-6(4-5)9(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBDZOPIXYRGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531299 | |

| Record name | Methyl 2-nitropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-nitroisonicotinate | |

CAS RN |

26218-82-6 | |

| Record name | Methyl 2-nitropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-[(diethylamino)methyl]-, ethyl ester, hydrochloride](/img/structure/B1625756.png)

![1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1625758.png)

![(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid](/img/structure/B1625759.png)

![7-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1625771.png)

![4-Hydroxythieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625772.png)

![6-Methyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B1625779.png)